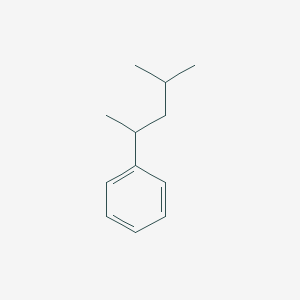

4-叔丁基-1,1-二氟环己烷

描述

Conformational Study of Cyclohexane Derivatives

Synthesis Analysis The synthesis of cyclohexane derivatives with tert-butyl groups has been explored in various studies. For instance, a bulky pendent bis(ether anhydride) was synthesized starting from a tert-butylcyclohexane derivative, which was then used to prepare a series of poly(ether imide)s with excellent solubility and thermal stability . Another study described an efficient synthetic route to a differentially protected diester derived from a tert-butylcyclohexane, which proved to be a valuable chiral synthon in drug discovery . Additionally, the synthesis of new cardo poly(bisbenzothiazole)s from a tert-butylcyclohexane derivative demonstrated good solubility and thermal stability of the resulting polymers .

Molecular Structure Analysis The molecular structure of cyclohexane derivatives has been extensively studied. For example, the conformational study of cis-1,4-di-tert-butylcyclohexane revealed the presence of chair and twist-boat conformations, with detailed analysis of the molecular symmetries and free energies of these conformations . X-ray diffraction studies were used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . The molecular structure of a highly strained hydrocarbon, 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, was also investigated, revealing the anti conformation of the 1,3-diene skeleton and the sterical strain effects .

Chemical Reactions Analysis Chemical reactions involving tert-butylcyclohexane derivatives have been the subject of several studies. Enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides demonstrated good enantioselectivity . The electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be highly stereoselective, resulting in a hydrodimer with a specific axial structure . Furthermore, cyclohexa-1,4-dienes with a tert-butyl group were used as isobutane equivalents in a transfer hydro-tert-butylation of alkenes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .

Physical and Chemical Properties Analysis The physical and chemical properties of tert-butylcyclohexane derivatives have been characterized in several studies. Poly(ether imide)s derived from tert-butylcyclohexane showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 227–266°C . The polymers derived from a new monomer bearing the tert-butylcyclohexylidene group exhibited good solubility, thermal stability, and amorphous characteristics, along with distinct UV absorption and fluorescence emission peaks . The electrochemical study of methyl 4-tert-butylcyclohex-1-enecarboxylate revealed its potential for stereoselective reactions and provided insights into the kinetic and thermodynamic aspects of its hydrodimerisation .

科学研究应用

构象性质和光谱分析

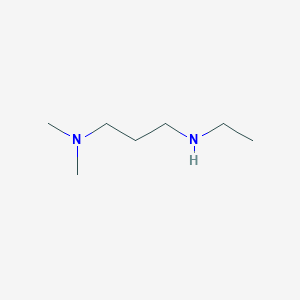

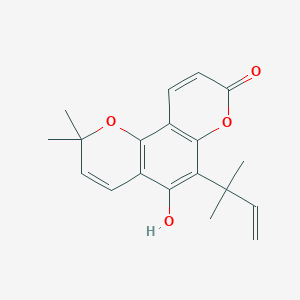

核磁共振光谱和构象平衡由Spassov等人进行的重要研究利用氟磁共振光谱来研究包括4-叔丁基-1,1-二氟环己烷在内的双氟环己烷的构象平衡和环转速率。该研究突出了环转的活化能,并阐明了构象之间的自由能差异,表明该化合物在理解立体化学排列和分子动力学方面的重要性(Spassov et al., 1967)。

核磁共振中的化学位移和结构分析Abraham等人完全分配了各种二氟环己烷化合物的质子、碳和氟核磁共振光谱,包括4-叔丁基-1,1-二氟环己烷。这项研究对于理解这类分子的结构细节和电子环境至关重要,为进一步的化学分析和应用提供了基础数据(Abraham et al., 1995)。

分子合成和催化

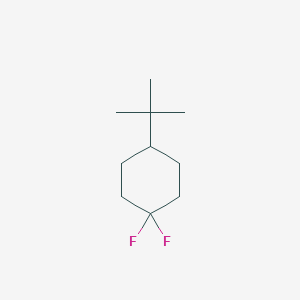

异丁烷当量和转移氢叔丁基化Keess和Oestreich引入了在C3处带有叔丁基基团的环己-1,4-二烯,如4-叔丁基-1,1-二氟环己烷,作为异丁烷当量。这些化合物在硼Lewis酸活化时在烯烃的转移氢叔丁基化中表现出新颖的行为。这项开创性工作为碳骨架构建和有机合成开辟了新的途径(Keess & Oestreich, 2017)。

大环化学和复合物形成Sarnicka等人展示了Zn(2+)离子的化学计量对与4-叔丁基-2,6-二甲酰基苯酚反应时形成手性大环的影响。这项研究不仅揭示了大环的结构化学,还展示了4-叔丁基-1,1-二氟环己烷衍生物在形成复杂和精确结构的分子组装中的潜力(Sarnicka et al., 2012)。

光化学和材料科学

光化学反应和硅迁移Takahashi的工作探索了与4-叔丁基-1,1-二氟环己烷结构相关的化合物中的光化学1,3-硅迁移。理解这些反应对于光化学和材料科学至关重要,为立体特异反应和中间体稳定性提供了见解(Takahashi, 2005)。

荧光和聚合物科学

聚合物的合成和表征Huang等人合成了一种与4-叔丁基-1,1-二氟环己烷结构相关的新单体,并用它制备了芳香族聚(双苯并噻唑)。这项研究在聚合物科学中具有重要意义,展示了该单体在形成具有优异溶解性、热稳定性和独特荧光性能的聚合物方面的潜力(Huang et al., 2006)。

安全和危害

属性

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,1-difluorocyclohexane | |

CAS RN |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)